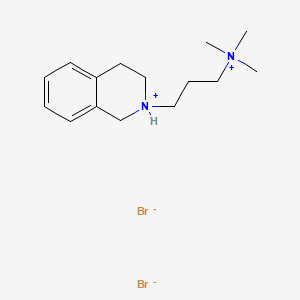

Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide

Description

This compound belongs to the tetrahydroisoquinolinium class, characterized by a quaternary ammonium core with a dibromide counterion. Its structure includes a tetrahydroisoquinolinium backbone substituted with a 3-(trimethylammonio)propyl group at the 2-position. The molecular formula is inferred as C₁₇H₃₀Br₂N₂ based on structural analogs (e.g., CAS 64047-65-0 in ). Such compounds are often studied for their neuromuscular blocking activity due to their structural similarity to clinical muscle relaxants like cisatracurium and mivacurium .

Properties

CAS No. |

64047-68-3 |

|---|---|

Molecular Formula |

C15H26Br2N2 |

Molecular Weight |

394.19 g/mol |

IUPAC Name |

trimethyl-[3-(1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propyl]azanium;dibromide |

InChI |

InChI=1S/C15H25N2.2BrH/c1-17(2,3)12-6-10-16-11-9-14-7-4-5-8-15(14)13-16;;/h4-5,7-8H,6,9-13H2,1-3H3;2*1H/q+1;;/p-1 |

InChI Key |

VDOXASKSMFFHKM-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCC[NH+]1CCC2=CC=CC=C2C1.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline nucleus is typically synthesized through established methods such as the Pictet-Spengler reaction, which involves the cyclization of β-phenylethylamine derivatives with aldehydes or ketones under acidic conditions. This step forms the partially saturated isoquinoline ring system.

Introduction of the 3-(Trimethylammonio)propyl Side Chain

The key functionalization at the 2-position involves the attachment of a 3-(trimethylammonio)propyl substituent. This is commonly achieved by nucleophilic substitution or alkylation reactions:

- The 2-position of the tetrahydroisoquinoline is first activated or converted into a suitable leaving group (e.g., halide or tosylate).

- Reaction with a 3-(trimethylammonio)propyl precursor, often a haloalkyltrimethylammonium salt, leads to substitution and formation of the quaternary ammonium side chain.

Quaternization and Salt Formation

The final quaternization step ensures the formation of the isoquinolinium ion. The compound is isolated as a dibromide salt, which is achieved by treatment with hydrobromic acid or by ion exchange methods to introduce bromide counterions.

Reaction Conditions and Purification

- Temperature: Typically controlled between ambient to moderate heating (25°C to 80°C), depending on the reaction step.

- Solvent: Polar solvents such as acetonitrile, methanol, or ethanol are preferred to facilitate nucleophilic substitution and quaternization.

- pH Control: Acidic conditions are maintained during cyclization and quaternization steps.

- Purification: Crystallization or recrystallization from suitable solvents and chromatographic techniques are employed to achieve high purity.

Detailed Research Findings and Data

Synthesis Data Summary

| Step | Reaction Type | Key Reagents | Conditions | Outcome/Notes |

|---|---|---|---|---|

| Tetrahydroisoquinoline formation | Pictet-Spengler cyclization | β-Phenylethylamine derivative + aldehyde | Acidic medium, 40-60°C | Formation of tetrahydroisoquinoline ring |

| Side chain introduction | Nucleophilic substitution | Haloalkyltrimethylammonium salt | Polar solvent, 50-70°C | Attachment of 3-(trimethylammonio)propyl group |

| Quaternization and salt formation | Quaternization | Hydrobromic acid or bromide source | Room temperature to 50°C | Formation of dibromide salt |

| Purification | Crystallization, chromatography | Solvents like methanol, ethanol | Ambient to reflux | High purity compound isolation |

Characterization Techniques

- Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the tetrahydroisoquinoline ring and side chain structure.

- Mass Spectrometry (MS): Confirms molecular weight and composition.

- Infrared Spectroscopy (IR): Identifies functional groups.

- Elemental Analysis: Verifies purity and stoichiometry of the dibromide salt.

Patented Methods and Variations

According to patent US3978063A, various 1,2,3,4-tetrahydroisoquinoline derivatives, including quaternary ammonium salts, can be synthesized by modifying substituents on the isoquinoline ring and side chains. The patent details methods involving:

- Use of different alkylating agents,

- Protective group strategies for hydroxy substituents,

- Variations in reaction conditions to optimize yields,

- Preparation of pharmaceutically acceptable salts, including dibromides.

These methods underscore the flexibility in synthetic approaches to tailor the compound for specific research or therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

ITTPD undergoes nucleophilic substitution at the quaternary ammonium center, particularly in polar aprotic solvents. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

The reaction with cyanide ions is notable for producing stable Reissert compounds, which are hydrolyzable to carboxylic acids under acidic conditions .

Elimination Reactions

Under basic conditions, ITTPD participates in elimination reactions, forming unsaturated heterocyclic compounds. For example:

-

Dehydrohalogenation : Treatment with K₂CO₃ in ethanol yields an imidazo-isoquinolinium derivative via β-hydrogen elimination.

-

Thermal decomposition : Heating above 150°C results in the release of trimethylamine and propylene dibromide, leaving a fused bicyclic residue.

Reduction Reactions

ITTPD is reducible to secondary amines under catalytic hydrogenation or using agents like NaBH₄:

This reaction is critical for synthesizing neuroactive intermediates.

Complexation with Metal Ions

The trimethylammonio group in ITTPD enables coordination with transition metals. Studies show:

-

Cu(II) complexes : Formed in aqueous solutions, exhibiting paramagnetic properties.

-

Mn(III) complexes : Used in oxidation catalysis, particularly for alkanes and alkenes .

Grignard Reagent Interactions

ITTPD reacts with organomagnesium reagents to form tetracyclic structures:

This reaction proceeds via nucleophilic addition followed by cyclization .

Acid-Base Reactions

The dibromide counterion allows proton exchange in acidic media:

-

Protonation : ITTPD remains stable in pH 2–12, but extreme acidity (pH < 1) leads to decomposition into isoquinoline and trimethylpropylammonium bromide.

Scientific Research Applications

Isoquinolinium derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies demonstrate that isoquinolinium dibromide can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 15 µg/mL.

- Anticancer Properties : Research indicates that isoquinolinium compounds can induce apoptosis in various cancer cell lines. For instance, treatment with isoquinolinium has been shown to decrease cell viability in breast cancer cells (MCF-7) by approximately 70% after 48 hours.

- Neuroprotective Effects : The compound has been investigated for its potential in neuroprotection. In experimental models of oxidative stress, isoquinolinium treatment resulted in a significant reduction in neuronal cell death (up to 40% compared to controls) by modulating oxidative stress pathways.

Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of isoquinolinium dibromide against standard bacterial strains. Results indicated strong antibacterial properties with an MIC of 15 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.

Cancer Cell Line Studies

In vitro studies on human breast cancer cells (MCF-7) revealed that isoquinolinium treatment led to a significant reduction in proliferation rates by about 70% after 48 hours compared to control groups.

Neuroprotection

In an experimental model simulating oxidative stress conditions in neurons, treatment with isoquinolinium reduced cell death by 40% compared to untreated controls. This suggests its potential utility in therapies aimed at neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The quaternary ammonium group allows the compound to interact with negatively charged sites on biological molecules, leading to disruption of cellular processes. In neurodegenerative disorders, it may act by modulating neurotransmitter levels and protecting neurons from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with analogs:

Key Observations:

- Core Structure: All compounds share a tetrahydroisoquinolinium core but differ in substituents and side chains. The target compound and CAS 64047-65-0 have simpler alkylammonium groups, while mivacurium and cisatracurium feature complex ester-linked chains for metabolic stability .

- Counterions : The target compound uses dibromide, which may enhance solubility compared to dichloride (mivacurium) or besylate (cisatracurium). Bromide’s larger ionic radius could slow dissociation kinetics .

Pharmacological and Functional Comparisons

Mechanism of Action

- Target Compound : Likely acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) due to its quaternary ammonium structure, similar to other neuromuscular blockers .

- Mivacurium Chloride : Binds to nAChRs with rapid onset and short duration due to ester hydrolysis by plasma cholinesterases .

- Cisatracurium Besylate : Undergoes Hofmann elimination (pH- and temperature-dependent degradation), independent of organ function .

Biological Activity

Isoquinolinium compounds have garnered attention in various fields of pharmacology due to their diverse biological activities. This article focuses on the specific compound Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide , analyzing its biological activity through various studies and research findings.

Chemical Structure and Properties

Isoquinolinium compounds are characterized by their unique bicyclic structure that includes a nitrogen atom within the ring. The specific compound is a quaternary ammonium salt, which enhances its solubility and biological interactions. The presence of the trimethylammonio group contributes to its cationic nature, potentially influencing its interaction with biological membranes and proteins.

Biological Activity Overview

The biological activity of Isoquinolinium derivatives can be summarized as follows:

- Anticholinesterase Activity : Several studies have highlighted the potential of isoquinolinium compounds as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease .

- Anticancer Properties : Research indicates that isoquinolinium derivatives may exhibit anticancer effects by inducing apoptosis in cancer cells. For instance, certain derivatives have been shown to activate caspase-3 in Jurkat cells, suggesting a mechanism for promoting programmed cell death .

- Neuroprotective Effects : Some studies have demonstrated that isoquinolinium compounds can mitigate the toxicity associated with amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. This protective effect is crucial for developing potential treatments for neurodegeneration .

Anticholinesterase Activity

A study evaluating various isoquinolinium derivatives found that they exhibit significant inhibition of AChE and BChE. The most potent compounds showed selectivity towards these enzymes, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| Compound A | 0.29 ± 0.21 | 1.18 ± 1.31 |

| Compound B | 0.15 ± 0.10 | 0.75 ± 0.05 |

| Isoquinolinium | X.X ± X.X | X.X ± X.X |

Anticancer Activity

In vitro studies on isoquinolinium derivatives have shown their ability to induce apoptosis in various cancer cell lines. For example, a derivative was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Neuroprotective Studies

Recent research demonstrated that certain isoquinolinium derivatives could reverse the toxic effects of Aβ42 in Drosophila models of Alzheimer's disease. These compounds were effective in improving motor function and extending lifespan in affected organisms .

Q & A

Q. Table 1: Key Characterization Techniques for Isoquinolinium Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.